molecular formula C15H10ClFN4O B5493105 2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide

Cat. No.: B5493105
M. Wt: 316.72 g/mol
InChI Key: WQFBXRWZFKAQBS-UHFFFAOYSA-N
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Description

2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide typically involves multiple steps, including the formation of the triazole ring and the introduction of the chloro and fluorophenyl groups. Common synthetic routes may include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.

    Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Fluorophenyl Group: This step may involve nucleophilic substitution reactions using fluorobenzene derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The chloro and fluorophenyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide: can be compared with other benzamide derivatives, such as:

Uniqueness

The presence of the chloro and fluorophenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-(4-fluorophenyl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O/c16-14-7-12(21-8-18-19-9-21)5-6-13(14)15(22)20-11-3-1-10(17)2-4-11/h1-9H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFBXRWZFKAQBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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